Hydron;2-hydroxypropane-1,2,3-tricarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Citric acid can be synthesized through the fermentation of sugar, molasses, starch, or glucose using the mold Aspergillus niger. The fermentation process involves the conversion of these substrates into citric acid under controlled conditions of pH, temperature, and aeration .
Industrial Production Methods
Industrial production of citric acid primarily relies on the fermentation process. The raw materials, such as molasses or glucose, are fermented by Aspergillus niger in large fermentation tanks. After fermentation, the citric acid is extracted, purified, and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Citric acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form oxaloacetic acid and acetone.
Reduction: It can be reduced to form isocitric acid.
Substitution: Citric acid can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Esterification reactions typically involve alcohols and acid catalysts like sulfuric acid.
Major Products
Oxidation: Oxaloacetic acid, acetone.
Reduction: Isocitric acid.
Substitution: Various esters of citric acid.
Scientific Research Applications
Citric acid has numerous applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions and as a buffer to maintain pH levels in chemical reactions.
Medicine: Used as an anticoagulant in blood transfusions and as an ingredient in pharmaceutical formulations.
Industry: Widely used in the food and beverage industry as a flavoring agent and preservative.
Mechanism of Action
Citric acid exerts its effects through its ability to chelate metal ions, which makes it effective in binding and removing metal ions from solutions. In biological systems, citric acid is a key intermediate in the citric acid cycle, where it undergoes a series of enzymatic reactions to produce energy in the form of ATP .
Comparison with Similar Compounds
Similar Compounds
Isocitric acid: An isomer of citric acid with similar chemical properties.
Aconitic acid: Another tricarboxylic acid involved in the citric acid cycle.
Trimesic acid: A benzene tricarboxylic acid with different structural properties.
Uniqueness
Citric acid is unique due to its widespread occurrence in nature and its versatility in various applications. Its ability to chelate metal ions and its role in the citric acid cycle make it indispensable in both biological and industrial processes .
Properties
IUPAC Name |
hydron;2-hydroxypropane-1,2,3-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141633-96-7 | |
Record name | Citric acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141633-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
192.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
592.0 mg/mL | |
Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77-92-9 | |
Record name | Citric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
Record name | Citric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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